1-Methyl-3-(3-methylphenyl)thiourea
Overview
Description
1-Methyl-3-(3-methylphenyl)thiourea is an organosulfur compound with the molecular formula C9H12N2S. It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms.
Mechanism of Action
Target of Action
1-Methyl-3-(3-methylphenyl)thiourea is a type of thiourea derivative . Thiourea derivatives have been found to inhibit various enzymes, such as urease . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .
Mode of Action
For example, they can act as ligands for complexation with transition metals . The presence of both soft and hard donors within the same molecular framework facilitates these compounds to be applied as ion sensors and transition metal extractors .
Biochemical Pathways
It is known that thiourea derivatives can affect various biochemical pathways due to their broad spectrum of pharmacological properties . For example, they have demonstrated varied biological activities such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties .
Pharmacokinetics
For example, it has a molecular weight of 180.27 . It has a melting point of 105 °C and a predicted boiling point of 264.4±33.0 °C . Its predicted density is 1.159±0.06 g/cm3 . These properties can impact the compound’s bioavailability and its ability to reach its target in the body.
Result of Action
It has been found that thiourea derivatives can have potent inhibitory activity against enzymes such as urease . For example, a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids were found to be potent anti-urease inhibitors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of both soft and hard donors within the same molecular framework facilitates these compounds to be applied as ion sensors and transition metal extractors . This suggests that the presence of ions and transition metals in the environment could potentially influence the compound’s action.
Preparation Methods
The synthesis of 1-Methyl-3-(3-methylphenyl)thiourea typically involves the reaction of aniline derivatives with isothiocyanates. One common method involves the reaction of 3-methylphenyl isothiocyanate with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the product is purified by recrystallization .
Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Methyl-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols .
Scientific Research Applications
1-Methyl-3-(3-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Thiourea derivatives, including this compound, have shown promise as enzyme inhibitors.
Medicine: The compound is investigated for its potential pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Industry: In industrial applications, thiourea derivatives are used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
1-Methyl-3-(3-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(3-methylphenyl)thiourea: This compound has a similar structure but with a phenyl group instead of a methyl group.
1-Methyl-3-(4-methylphenyl)thiourea: This isomer has the methyl group on the 4-position of the phenyl ring instead of the 3-position.
1-Methyl-3-(2-methylphenyl)thiourea: Another isomer with the methyl group on the 2-position of the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity compared to other thiourea derivatives .
Properties
IUPAC Name |
1-methyl-3-(3-methylphenyl)thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-7-4-3-5-8(6-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAZBJCORJAGMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402841 | |
Record name | 1-methyl-3-(3-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35524-89-1 | |
Record name | NSC131961 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methyl-3-(3-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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